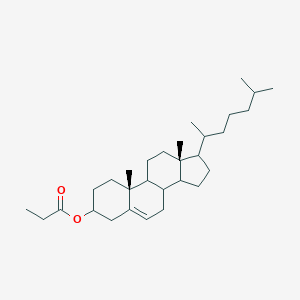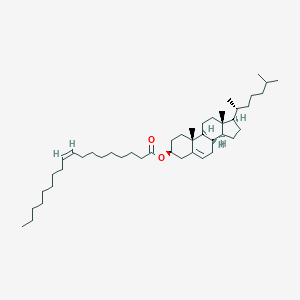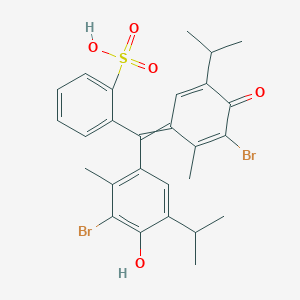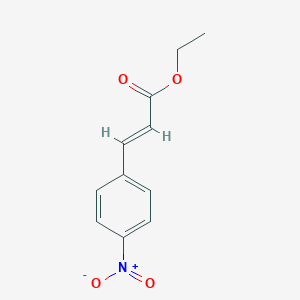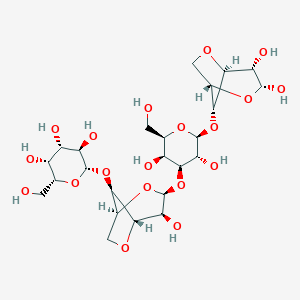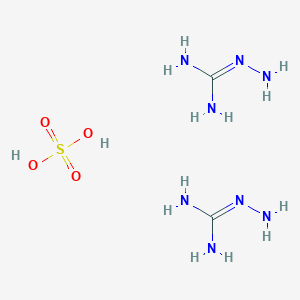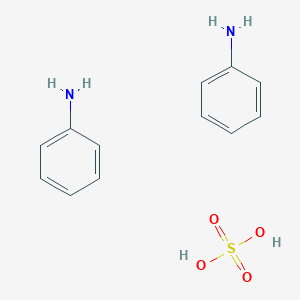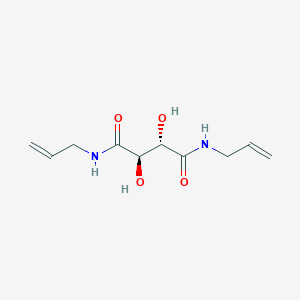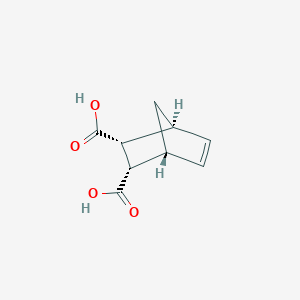
Toluene-3,4-dithiol ZINC salt
Overview
Description
Mechanism of Action
Target of Action
Toluene-3,4-dithiol Zinc salt primarily targets essential and toxic metal ions such as Mn(II), Co(II), Zn(II), Hg(II), Cd(II), and Se(IV) . These metal ions play crucial roles in various biological processes, including enzymatic reactions, signal transduction, and maintaining structural integrity of proteins .
Mode of Action
The compound interacts with its targets through a process known as synergic extraction . In this process, Toluene-3,4-dithiol (TDT) and a base like trioctylamine (TOA) in chloroform are used. A strong synergic effect in the extraction of Co(II), Mn(II), and Zn(II) has been observed . The effect of different anions on the extraction has also been analyzed .
Biochemical Pathways
It’s known that the compound is used to generate the corresponding dithiolate ligand in a study of dinuclear gold (i) dithiolate complexes . This suggests that the compound may influence the biochemical pathways involving these complexes.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a density of 1179 g/mL at 25 °C (lit) . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Its ability to extract certain metal ions suggests that it may alter the concentrations of these ions in cells, potentially affecting cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to air , suggesting that its stability and efficacy may be affected by exposure to air. Additionally, the compound is soluble in benzene and aqueous alkali hydroxide solutions , indicating that its solubility and hence its action may be influenced by the solvent used.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of toluene-3,4-dithiol zinc salt typically involves the reaction of toluene-3,4-dithiol with a zinc salt, such as zinc acetate or zinc chloride. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or filtration to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Toluene-3,4-dithiol zinc salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The compound can undergo substitution reactions, where the zinc ion is replaced by other metal ions or organic groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or metal salts are used under appropriate conditions to facilitate substitution reactions
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, other sulfur-containing compounds.
Substitution: Various metal complexes or organic derivatives
Scientific Research Applications
Toluene-3,4-dithiol zinc salt has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a component in pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as conductive polymers and nanomaterials .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-dithiol: Similar structure but lacks the methyl group on the benzene ring.
Benzene-1,4-dithiol: Different position of thiol groups on the benzene ring.
4-Methylbenzenethiol: Contains only one thiol group instead of two
Uniqueness
Toluene-3,4-dithiol zinc salt is unique due to the presence of both thiol groups and the zinc ion, which imparts distinct chemical and physical properties. Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
zinc;4-methylbenzene-1,2-dithiolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S2.Zn/c1-5-2-3-6(8)7(9)4-5;/h2-4,8-9H,1H3;/q;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPDPEGUBOEWME-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[S-])[S-].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6S2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29726-21-4 | |
| Record name | [4-Methyl-1,2-benzenedithiolato(2-)-κS1,κS2]zinc | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29726-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



